2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a bromine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors. For example, starting from a pyrazole derivative and a suitable nitrile, cyclization can be induced under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industrial Applications:
Mechanism of Action
The mechanism by which 2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a chlorine atom instead of bromine.
2-iodo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with an iodine atom.
4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Lacks the halogen substituent.
Uniqueness
2-bromo-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
2-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-3-4-6(11)8-1-2-10(4)9-5/h1-3H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPXDSVXRPKHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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